molecular formula C18H16ClFN2O3 B2453622 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide CAS No. 1448075-89-5

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Cat. No.: B2453622
CAS No.: 1448075-89-5
M. Wt: 362.79
InChI Key: FYTYFWRENRXKDA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group and a tetrahydrobenzo oxazepinyl group.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide include:

    2-chloro-6-fluorophenyl derivatives: These compounds share the chloro-fluorophenyl group and exhibit similar chemical properties.

    Tetrahydrobenzo oxazepinyl derivatives: Compounds with similar oxazepinyl structures can have comparable biological activities.

    N-acylated derivatives: These compounds have similar acyl groups and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c1-22-7-8-25-16-6-5-11(9-13(16)18(22)24)21-17(23)10-12-14(19)3-2-4-15(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTYFWRENRXKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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